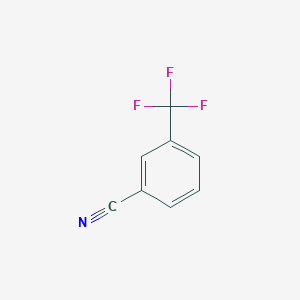

3-(Trifluoromethyl)benzonitrile

Descripción

Strategic Importance of Fluorinated Aromatic Nitriles in Organic Synthesis and Applied Sciences

The presence of both a trifluoromethyl group and a nitrile group on an aromatic ring confers a unique set of properties that are highly advantageous in organic synthesis and materials science.

Aromatic nitriles are versatile intermediates in organic synthesis. numberanalytics.com The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, providing a gateway to a wide array of complex molecules and heterocyclic systems. numberanalytics.comnih.gov The nitrile group's ability to participate in cycloaddition reactions further expands its synthetic utility. nih.gov

The combination of these two functional groups in fluorinated aromatic nitriles creates a synergistic effect. The strong electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring for certain reactions and influence the reactivity of the nitrile group. This makes fluorinated aromatic nitriles, such as 3-(Trifluoromethyl)benzonitrile, highly valuable synthons for the construction of novel bioactive compounds and advanced materials. numberanalytics.com

Broadening Research Horizons for this compound Derivatives

The inherent versatility of this compound has spurred extensive research into its derivatives, leading to the discovery of compounds with a wide range of applications.

In medicinal chemistry, the 3-(trifluoromethyl)phenyl moiety is a common feature in many drug candidates. For instance, derivatives of 3,5-bis(trifluoromethyl)benzonitrile (B1295164) have been synthesized and investigated as potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The trifluoromethyl group is often strategically incorporated to enhance the potency and pharmacokinetic properties of drug molecules. mdpi.comnih.gov

The synthesis of various derivatives often involves the transformation of the nitrile group. For example, the hydrolysis of the nitrile in 5-(4-methyl-imidazol-1-yl)-3-trifluoromethyl-benzonitrile yields the corresponding benzamide (B126), a key intermediate in certain synthetic pathways. google.com Furthermore, the reduction of the nitrile group can lead to the formation of benzylamines, which are important building blocks in their own right.

Research has also explored the synthesis of more complex heterocyclic structures using this compound as a starting material. For example, it can serve as a precursor for the synthesis of various substituted pyrazole (B372694) derivatives which have shown promising antimicrobial activities. mdpi.com The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions, continues to expand the accessible chemical space for derivatives of this compound.

The ongoing exploration of new reactions and applications for this compound and its derivatives highlights its enduring importance in chemical research. As scientists continue to unravel the full potential of this versatile building block, we can anticipate the emergence of new and innovative molecules with significant impacts on medicine, materials science, and beyond.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOBINRVCUWLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022026 | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-77-4 | |

| Record name | 3-(Trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 368-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-Trifluoro-m-tolunitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7ZD7DK3AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Benzonitrile and Its Analogs

Catalytic Approaches in Benzonitrile (B105546) Functionalization

Catalytic methods offer efficient and selective routes to 3-(trifluoromethyl)benzonitrile and its derivatives. These approaches often involve the use of transition metals to facilitate key bond-forming reactions.

Transition Metal-Catalyzed Cyanation and Cross-Coupling Reactions

The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. Transition metal-catalyzed cyanation of aryl halides and related compounds provides a direct route to benzonitriles.

One effective method involves the treatment of an aryl bromide with zinc cyanide in the presence of a palladium(0) catalyst. scilit.com This approach has been shown to be a reliable way to convert aryl bromides into their corresponding aryl cyanides. scilit.com Kinetic studies on the palladium-catalyzed cyanation of bromobenzene (B47551) have revealed that the addition of a catalytic amount of zinc bromide can facilitate the reaction and eliminate induction periods. nih.gov

Nickel-catalyzed cyanation reactions have also been developed, offering a cost-effective alternative to palladium. For instance, a range of aryl chlorides and triflates can be converted to aryl nitriles using butyronitrile (B89842) as the cyanide source in the presence of a nickel catalyst. google.com Another innovative nickel-catalyzed method utilizes acetonitrile (B52724) for the cyanation of aryl halides and triflates, assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. nih.gov This system is tolerant of various functional groups, including benzyloxycarbonyl (Cbz) and benzyl (B1604629) (Bn) protecting groups. nih.gov

Cross-coupling reactions are also pivotal in the synthesis of functionalized benzonitriles. These reactions, often catalyzed by transition metals like palladium or nickel, enable the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Stereospecific palladium-catalyzed cross-coupling reactions of enantioenriched benzylic organometallics have emerged as a powerful tool for creating chiral centers. nih.gov For example, enantioenriched benzylic tricyclohexyltin nucleophiles can be coupled with various electrophiles, including aryl bromides and triflates, with high stereospecificity. nih.gov

| Catalyst System | Aryl Halide/Triflate | Cyanide Source | Product | Reference |

| Palladium(0) | Aryl Bromide | Zinc Cyanide | Aryl Cyanide | scilit.com |

| Nickel/1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine | Aryl Halide/Triflate | Acetonitrile | Aryl Nitrile | nih.gov |

| Nickel | Aryl Chloride/Triflate | Butyronitrile | Aryl Nitrile | google.com |

Copper-Mediated Coupling Reactions

Copper-based catalysts have been extensively used for the formation of C-CF3 bonds. researchgate.net A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has been reported for the synthesis of 2-trifluoromethylbenzimidazoles. rsc.org The proposed mechanism involves the condensation of the o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling with aniline (B41778) and subsequent intramolecular amination. rsc.org

Copper-catalyzed trifluoromethylation of alkyl bromides has also been achieved through a dual copper/photoredox catalytic system. princeton.edu This method is effective for a variety of alkyl, allyl, benzyl, and heterobenzyl bromides. princeton.edu Mechanistic studies suggest the involvement of an aryl radical and a CuCF3 species in some copper-mediated trifluoromethylations. beilstein-journals.org For instance, in the Sandmeyer-type trifluoromethylation using Umemoto's reagent, a CF3 radical is generated, which then reacts with copper to form CuCF3. beilstein-journals.org

| Substrate | Trifluoromethylating Agent | Catalyst System | Product | Reference |

| o-Iodoanilines, Anilines | Ethyl trifluoropyruvate | Copper | 2-Trifluoromethylbenzimidazoles | rsc.org |

| Alkyl Bromides | Not specified | Copper/Photoredox | Alkyl Trifluoromethanes | princeton.edu |

| Aryldiazonium ion | Umemoto's reagent | Copper | Aryl-CF3 | beilstein-journals.org |

Palladium-Catalyzed Cascade Carbonylative Cyclization for Trifluoromethylated Heterocycles

Palladium-catalyzed cascade reactions offer a powerful strategy for the synthesis of complex heterocyclic structures. A four-component carbonylative cyclization of alkenyl-tethered aryl iodides, trifluoroacetimidoyl chlorides, and propargyl amines has been developed to construct carbonyl-bridged bisheterocycles. rsc.org Another example is the palladium-catalyzed three-component carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. rsc.org This reaction features a low catalyst loading and broad substrate scope. rsc.org

Cascade reactions initiated by C(sp3)–H functionalization have also been a focus of research. For instance, N-aryl alkylamides can be converted to five-membered succinimide (B58015) derivatives using a palladium(II) catalyst and carbon monoxide. mdpi.com While significant progress has been made, many of these reactions still rely on amides and carboxylic acids as starting materials and may require directing groups. mdpi.com

Oxidative Cyclization Strategies

Oxidative cyclization provides another avenue for the synthesis of trifluoromethylated heterocycles. A notable strategy involves the N-trifluoromethylation of nitriles followed by a [3+2] cyclization with 1,3-dipoles to form N-CF3 azoles. researchgate.netresearchgate.netnih.gov This method offers a scalable route to a variety of N-trifluoromethylated heterocycles, including tetrazoles, imidazoles, and 1,2,3-triazoles. nih.gov The trifluoromethylation is often achieved using a hypervalent iodine reagent. researchgate.net

Another approach is the gold/Lewis acid-catalyzed oxidative cyclization of alkyne-nitriles. nih.gov This dual catalytic system allows for the synthesis of functionalized isoquinolin-1(2H)-ones and 1-alkoxy-isoquinolines using water or alcohol as external nucleophiles. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methods. This includes the use of safer solvents and the development of solvent-free reaction conditions.

Solvent-Free Reaction Environments

Performing reactions without a solvent can lead to significant environmental benefits by reducing waste and energy consumption. While specific examples for the solvent-free synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry encourage the exploration of such conditions. youtube.comyoutube.com For instance, the synthesis of benzonitrile from benzamide (B126) and ammonium (B1175870) sulphamate can be carried out by fusion at high temperatures, demonstrating the feasibility of solvent-free approaches for nitrile synthesis. youtube.com The development of solvent-free or reduced-solvent methods for the catalytic synthesis of this compound remains an important area of research. The use of alternative, greener solvents like benzotrifluoride (B45747) (BTF) itself, which is more environmentally friendly than many traditional organic solvents, is also a viable strategy. researchgate.net

Environmentally Benign Reagent Systems and Processes

The development of environmentally benign or "green" synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and its analogs, this involves the use of less toxic reagents, recyclable catalysts, and processes that minimize waste.

A significant advancement in this area is the utilization of fluoroform (CHF3), an industrial waste product and potent greenhouse gas, as a trifluoromethyl source. acs.org University of Michigan chemists have developed a Lewis acid-base pair strategy using hexamethylborazine to stabilize the trifluoromethyl anion (CF3-) derived from fluoroform. acs.org This method allows for the efficient transfer of the CF3- group to various electrophiles at room temperature, and the borazine (B1220974) can be recycled, reducing both cost and chemical waste. acs.org

Another approach involves the use of continuous flow technology, which offers improved safety, scalability, and waste reduction compared to traditional batch processes. acs.orgrsc.org Flow reactors enable the safe handling of hazardous reagents and the precise control of reaction conditions, leading to higher yields and purity. acs.org For instance, the generation and immediate consumption of the unstable trifluoromethyl carbanion from trifluoromethane (B1200692) have been successfully achieved in a fully contained flow reactor setup. acs.org

Photocatalysis under visible light also presents a green alternative for trifluoromethylation reactions. organic-chemistry.orgrsc.org This method uses light as a renewable energy source to generate trifluoromethyl radicals from stable and readily available precursors. organic-chemistry.org For example, trifluoromethylsulfonyl-pyridinium salt (TFSP), which can be prepared from inexpensive industrial feedstocks, has been shown to be an effective trifluoromethylating reagent under photocatalytic conditions. cas.cnorganic-chemistry.org

Waste Minimization and Reagent Recovery in Trifluoromethylation

Waste minimization and reagent recovery are crucial aspects of sustainable chemical synthesis. In trifluoromethylation reactions, this can be achieved through several strategies.

The use of catalytic systems, as opposed to stoichiometric reagents, is a primary approach to reduce waste. Copper-catalyzed trifluoromethylation of aryl iodides using trifluoromethylsilanes is an effective method that requires only a small amount of the copper catalyst. rsc.org

Reagent recovery and recycling are also key. The development of recyclable reagents, such as the hexamethylborazine Lewis acid mentioned previously, significantly reduces waste. acs.org In flow chemistry setups, unreacted starting materials and reagents can often be separated and reused, further minimizing the environmental impact. acs.org

Furthermore, designing processes that utilize waste products as starting materials, such as the use of fluoroform, represents a powerful strategy for waste valorization. acs.org This not only reduces the accumulation of harmful industrial byproducts but also provides a cost-effective source for valuable chemical transformations. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved product purity. beilstein-journals.orgarkat-usa.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, and its application to the synthesis of this compound and its analogs is a promising area of research. beilstein-journals.orgscielo.br

Microwave irradiation can accelerate reactions by efficiently and uniformly heating the reaction mixture, often leading to cleaner reactions with fewer byproducts. arkat-usa.org For example, the synthesis of triazoloquinazolinones and benzimidazoquinazolinones has been achieved in nearly quantitative yields within minutes under microwave irradiation, compared to hours or days using conventional methods. beilstein-journals.org While specific examples for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the successful application of this technology to related nitrogen-containing heterocyclic systems suggests its potential for the efficient synthesis of trifluoromethylated benzonitriles. beilstein-journals.orgscielo.br The rapid and efficient nature of microwave-assisted synthesis makes it an attractive method for high-throughput screening and library synthesis in drug discovery. arkat-usa.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yields | Often lower | Generally higher |

| Purity | May require extensive purification | Often cleaner with fewer byproducts |

| Energy Efficiency | Less efficient | More efficient due to direct heating |

Regioselective and Stereoselective Synthesis of Substituted Trifluoromethylbenzonitriles

The precise control of regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex organic molecules. For substituted trifluoromethylbenzonitriles, achieving the desired arrangement of substituents on the aromatic ring and controlling the stereochemistry of chiral centers is essential for their biological activity.

Regioselective synthesis aims to introduce functional groups at specific positions on the benzonitrile ring. This can be achieved through various strategies, including the use of directing groups and the careful selection of reaction conditions. For example, a multi-step synthesis of 3-fluoro-4-trifluoromethylbenzonitrile starts with ortho-fluoro benzotrifluoride and proceeds through nitration, reduction, bromination, and diazotization amine-removing reactions before the final cyanation step, demonstrating a controlled, regioselective approach. google.com Another method describes a regioselective [3+2] cycloaddition reaction to produce 5-trifluoromethylpyrazoles. organic-chemistry.org

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule. This is particularly important when a molecule contains chiral centers. For instance, a stereoselective synthesis of trifluoromethylated α-chloro-α,β-unsaturated nitriles has been developed. rsc.orgrsc.org Furthermore, enantioselective organocatalytic reduction of trifluoromethyl ketoimines has been shown to produce chiral trifluoromethylated amines with high stereochemical efficiency. nih.gov While not directly focused on benzonitriles, these methods highlight the potential for developing stereoselective routes to chiral trifluoromethylated nitrile-containing compounds. nih.gov

Exploration of Novel Trifluoromethylating Reagents and Building Blocks

The development of new and more efficient trifluoromethylating reagents is a continuous effort in organofluorine chemistry. These reagents are broadly classified as nucleophilic, electrophilic, or radical sources of the trifluoromethyl group. beilstein-journals.org

Nucleophilic Reagents: The most well-known nucleophilic trifluoromethylating reagent is Ruppert's reagent (Me3SiCF3). beilstein-journals.orgacs.org It is widely used for the trifluoromethylation of a variety of electrophiles, including the synthesis of trifluoromethylated aromatics. acs.org

Electrophilic Reagents: In recent years, significant progress has been made in the development of stable and easy-to-handle electrophilic trifluoromethylating reagents. beilstein-journals.org These include hypervalent iodine reagents, such as Togni reagents, and S-(trifluoromethyl)diarylsulfonium salts, developed by researchers like Yagupolskii, Umemoto, and Shreeve. tcichemicals.combeilstein-journals.orgacs.org These reagents are effective for the trifluoromethylation of a broad range of substrates. tcichemicals.combeilstein-journals.org A novel trifluoromethylating reagent, [(bpy)Cu(O2CCF2SO2F)2], has been introduced, which is nonhygroscopic and efficient for trifluoromethylating various halogenated hydrocarbons. nih.gov

Radical Reagents: Trifluoromethyl radicals can be generated from various precursors, including trifluoromethyl iodide and trifluoromethanesulfonyl chloride, often under photoredox catalysis. beilstein-journals.orgnih.gov A recently developed solid trifluoromethylation reagent, trifluoromethylsulfonyl-pyridinium salt (TFSP), generates trifluoromethyl radicals under photocatalysis and has been used for the difunctionalization of alkenes. organic-chemistry.org

Novel Building Blocks: In addition to reagents that directly transfer the trifluoromethyl group, the development of trifluoromethyl-containing building blocks is crucial for the synthesis of complex molecules. nih.gov These are pre-functionalized molecules that already contain the CF3 group and can be incorporated into larger structures. Examples include N,N-Bis(trifluoromethyl)aminoacetonitrile, which serves as a versatile building block for introducing the (CF3)2N group. nih.gov Trifluoromethylnitrones are another class of valuable precursors for synthesizing trifluoromethyl-containing heterocyclic compounds. rsc.org The availability of a diverse range of such building blocks greatly expands the synthetic chemist's toolbox for creating novel trifluoromethylated compounds. ossila.comtechnologypublisher.com

Table 2: Key Trifluoromethylating Reagents and Building Blocks

| Reagent/Building Block | Type | Key Features | Reference |

|---|---|---|---|

| Ruppert's Reagent (Me3SiCF3) | Nucleophilic | Widely used, versatile | beilstein-journals.orgacs.org |

| Togni Reagents | Electrophilic | Hypervalent iodine reagents, stable | tcichemicals.combeilstein-journals.org |

| S-(Trifluoromethyl)diarylsulfonium salts | Electrophilic | Developed by Yagupolskii, Umemoto, Shreeve | beilstein-journals.org |

| Trifluoromethylsulfonyl-pyridinium salt (TFSP) | Radical | Solid, stable, derived from inexpensive materials | organic-chemistry.org |

| N,N-Bis(trifluoromethyl)aminoacetonitrile | Building Block | Introduces the (CF3)2N group | nih.gov |

| Trifluoromethylnitrones | Building Block | Precursors for trifluoromethylated heterocycles | rsc.org |

Mechanistic Insights into the Reactivity of 3 Trifluoromethyl Benzonitrile

Influence of the Trifluoromethyl Moiety on Aromatic Ring Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of aromatic reactivity, primarily through its potent electron-withdrawing effects. This influence is critical in determining the regioselectivity and rate of substitution reactions on the benzene (B151609) ring.

Electronic Effects and Their Impact on Electrophilic and Nucleophilic Substitutions

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov This is due to the high electronegativity of the fluorine atoms, which pull electron density away from the aromatic ring through a strong negative inductive (-I) effect. nih.govvaia.com This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution (EAS) reactions. The electron density is significantly reduced at the ortho and para positions relative to the -CF3 group, making these positions less favorable for attack by electrophiles. vaia.com Consequently, the meta position, which is less deactivated, becomes the preferred site for electrophilic attack, making the trifluoromethyl group a meta-director. vaia.comyoutube.comaskfilo.com

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the -CF3 group, makes it more susceptible to nucleophilic aromatic substitution (SNA) reactions. nih.gov The strong electron-withdrawing properties of the trifluoromethyl group can enhance the electrophilic character at cationic sites, leading to greater positive charge delocalization and increased reactivity towards nucleophiles. nih.govnih.gov

Stabilization of Reaction Intermediates by Trifluoromethyl Group

The trifluoromethyl group plays a crucial role in stabilizing intermediates formed during chemical reactions. In electrophilic aromatic substitution, while the initial attack of the electrophile is disfavored due to the deactivated ring, the resulting cationic intermediate (arenium ion or sigma complex) is influenced by the -CF3 group. Although the group is destabilizing when the positive charge is at the ortho or para position, the meta-directing effect avoids this direct destabilization.

In processes involving the formation of anionic or radical intermediates, the electron-withdrawing nature of the -CF3 group can provide significant stabilization. For instance, in reactions where a negative charge develops on the aromatic ring or in a benzylic position, the trifluoromethyl group can effectively delocalize this charge, thereby stabilizing the intermediate and facilitating the reaction. This stabilizing effect is also observed in radical reactions, where the trifluoromethyl group can influence the stability and reactivity of radical intermediates. orientjchem.org

Transformation Pathways of the Nitrile Group

The nitrile (-CN) group in 3-(Trifluoromethyl)benzonitrile is a versatile functional group that can be converted into a variety of other functionalities and can participate in the construction of heterocyclic systems.

Conversions to Carboxylic Acids, Amides, Aldehydes, and Amines

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. libretexts.org This transformation proceeds through the intermediate formation of an amide. The amide itself can be isolated as the final product under controlled reaction conditions. libretexts.org Furthermore, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. It can also be partially reduced to an aldehyde via methods such as the Stephen aldehyde synthesis or by using diisobutylaluminium hydride (DIBAL-H).

The synthesis of N-trifluoromethyl amides from carboxylic acids has also been explored, offering a pathway to complex amide structures. nih.govresearchgate.net Triflic anhydride (B1165640) has been shown to be an effective reagent for the conversion of primary amides into nitriles, highlighting the reversible nature of this functional group transformation. thieme-connect.de

Cycloaddition and Condensation Reactions for Heterocycle Formation

The nitrile group of this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cycloaddition and condensation reactions. For example, it can participate in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrilimines to form tetrazoles and triazoles, respectively. nih.govnih.gov The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these cycloadditions. elsevierpure.com

Condensation reactions with various bifunctional reagents can lead to the formation of larger heterocyclic systems. For instance, reaction with hydrazine (B178648) and amidines can yield 3-trifluoromethyl-5-substituted-1,2,4-triazoles. researchgate.net Similarly, reactions with other appropriate starting materials can lead to the formation of oxadiazoles, pyrimidines, pyrazoles, indoles, and quinazolinones. beilstein-journals.org The trimerization of aromatic nitriles can also be used to synthesize 1,3,5-triazines. google.com

Advanced Reaction Mechanisms: From Nucleophilic Substitution to Complex Cascade Processes

The unique electronic properties of this compound enable its participation in a range of advanced and complex reaction mechanisms.

Nucleophilic substitution reactions on the aromatic ring, while generally challenging for benzene derivatives, can be facilitated by the presence of the strongly deactivating trifluoromethyl and nitrile groups. nih.govdtic.milstackexchange.com These groups activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to the activating groups.

More intricate transformations, such as cascade reactions, allow for the construction of complex molecular architectures in a single synthetic operation. nih.gov These reactions can involve a sequence of intramolecular events, often triggered by an initial intermolecular reaction. For instance, a nucleophilic addition to the nitrile group could be followed by an intramolecular cyclization, leading to the formation of fused heterocyclic systems. beilstein-journals.org The precise design of the starting materials and reaction conditions is crucial for controlling the outcome of these complex cascade processes. nih.govrsc.org The development of photocatalyzed cascade reactions has also opened new avenues for the synthesis of complex fluorinated molecules. researchgate.net

General Oxidation and Reduction Processes of Benzonitrile (B105546) Derivatives

The reactivity of benzonitrile and its derivatives is centered around the electron-deficient carbon atom of the nitrile group and the aromatic ring. The presence of a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, at the meta position in this compound significantly influences its reactivity profile. This section explores the general oxidation and reduction pathways common to benzonitrile derivatives, providing a framework to understand the specific behavior of this compound.

Oxidation Processes

The oxidation of the nitrile group itself is generally challenging under typical conditions. However, reactions involving the aromatic ring or transformations that lead to nitrile formation from other functional groups provide insight into oxidative pathways.

One common reaction is the hydrolysis of nitriles to carboxylic acids, which can be considered an oxidation of the carbon atom of the nitrile group. This process can occur under either acidic or basic conditions. In basic hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion. This is followed by protonation to yield a hydroxy imine, which tautomerizes to an amide. The amide is then further hydrolyzed to a carboxylate salt, which upon acidification, gives the carboxylic acid. pressbooks.pub

Another relevant process is the conversion of nitriles to amides using hydrogen peroxide in a basic solution. acs.org The mechanism involves the nucleophilic attack of the hydroperoxide anion on the nitrile carbon.

While direct oxidation of the benzonitrile ring is not a common synthetic transformation, oxidative processes can be involved in the synthesis of nitriles from other functional groups. For instance, the aerobic oxidative conversion of benzaldehydes to benzonitriles can be achieved using catalyst systems like nitroxyl (B88944) radicals combined with NOx. acs.org This process involves the condensation of the aldehyde with an ammonia (B1221849) source, followed by oxidation.

Electrochemical methods have also been explored for the oxidation of aromatic compounds. In some cases, mediated electrolysis can lead to the oxidation of benzylic positions on substituted arenes. nih.gov For benzonitrile derivatives lacking a benzylic C-H, the ring itself can be subject to electrochemical oxidation, although this often requires high potentials and can lead to complex product mixtures. jmaterenvironsci.comnih.gov

Reduction Processes

The reduction of the nitrile group is a more common and synthetically useful transformation for benzonitrile derivatives. These reactions typically yield primary amines or aldehydes, depending on the reagents and conditions employed.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of benzonitriles. Using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), benzonitriles are typically reduced to benzylamines. google.com The reaction proceeds through an intermediate imine, which is further reduced to the amine. A potential side reaction is the hydrogenolysis of the benzylamine (B48309) to form toluene (B28343) and ammonia. The choice of catalyst and reaction conditions can influence the selectivity towards the primary amine. google.com

A patented process describes the catalytic reduction of substituted benzonitriles, including this compound, to the corresponding benzaldehydes. This transformation is carried out in the presence of water, an acid, and a nickel-aluminum catalyst under hydrogen pressure. google.com

Chemical Reduction:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile group, forming an imine anion. A second hydride transfer then leads to a dianion, which upon workup with water, is protonated to give the primary amine. libretexts.org

Electrochemical Reduction:

Electrochemical methods can also be employed for the reduction of aromatic nitriles. These reactions can be influenced by the presence of electron-withdrawing groups like the trifluoromethyl group, which can affect the reduction potential.

The trifluoromethyl group itself can also undergo reduction under certain conditions. For example, photoredox catalysis can initiate a single electron transfer to the trifluoromethylarene, leading to a radical anion. This can then undergo C-F bond cleavage, opening pathways for defluorination or functionalization reactions. nih.gov

The following table summarizes the general products of oxidation and reduction reactions of benzonitrile derivatives:

| Reaction Type | Reagents/Conditions | General Product |

| Oxidation | ||

| Hydrolysis (Basic) | NaOH, H₂O, Heat | Carboxylate Salt |

| Hydrolysis (Acidic) | H₂SO₄, H₂O, Heat | Carboxylic Acid |

| Peroxide Oxidation | H₂O₂, Base | Amide |

| Reduction | ||

| Catalytic Hydrogenation | H₂, Pd/C or Ni | Primary Amine |

| Catalytic Reduction | H₂, Ni/Al, Formic Acid | Aldehyde |

| Chemical Reduction | LiAlH₄, then H₂O | Primary Amine |

The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to make the nitrile carbon more electrophilic, potentially accelerating nucleophilic attack in both hydrolysis and reduction reactions. Conversely, it deactivates the aromatic ring towards electrophilic attack but may facilitate nucleophilic aromatic substitution under specific conditions.

Pharmacological Applications and Medicinal Chemistry of 3 Trifluoromethyl Benzonitrile Derivatives

Design and Synthesis of Bioactive Compounds as Pharmaceutical Intermediates

The 3-(trifluoromethyl)benzonitrile framework is a cornerstone in the synthesis of numerous pharmacologically active compounds. nih.gov Its utility as a pharmaceutical intermediate stems from the predictable influence of the trifluoromethyl group on the physicochemical properties of the parent molecule and the reactivity of the nitrile group, which can be readily transformed into other functional groups.

Modulation of Lipophilicity and Metabolic Stability through Trifluoromethylation

The trifluoromethyl (-CF3) group is a key contributor to the modulation of a drug candidate's properties. It is known to significantly increase lipophilicity, which can enhance the absorption and distribution of a compound within the body. nih.gov This increased lipophilicity is a critical factor for improving the efficacy of drug candidates. Furthermore, the strong carbon-fluorine bonds within the trifluoromethyl group confer exceptional metabolic stability. This stability arises from the high energy required to break these bonds, making the trifluoromethyl group resistant to oxidative metabolism by enzymes such as cytochrome P450s. By blocking potential sites of metabolism, trifluoromethylation can prolong the half-life of a drug, leading to a more sustained therapeutic effect. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of this compound derivatives, SAR studies have been instrumental in optimizing lead compounds for various therapeutic targets. For instance, in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, SAR studies of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs revealed that the phenyl derivatives exhibited better antagonism compared to their pyridine surrogates. mdpi.com These studies guide medicinal chemists in making targeted modifications to the molecular structure to enhance potency, selectivity, and pharmacokinetic properties.

Therapeutic Potential in Disease Models

Derivatives of this compound have demonstrated significant therapeutic potential across a range of diseases, including cancer, inflammatory conditions, and viral infections. This is largely attributed to the favorable pharmacological properties imparted by the trifluoromethyl group.

Anti-Cancer Agents and Selective Androgen Receptor Modulators (SARMs)

The this compound scaffold is a key component in the development of novel anti-cancer agents and Selective Androgen Receptor Modulators (SARMs).

In oncology, trifluoromethylated compounds have shown promise in targeting various cancer cell lines. For example, a novel class of 3-phenyltrifluoromethyl quinoline derivatives has been identified with potent anti-proliferative activity against the MCF-7 breast cancer cell line, with some compounds exhibiting growth inhibition in the nanomolar range. nih.gov Similarly, novel α-trifluoromethyl chalcones have demonstrated antitumor effects against both androgen-sensitive and castration-resistant prostate cancer cells by inducing apoptosis. nih.gov Furthermore, certain biscoumarin derivatives with trifluoro-substituents have been shown to inhibit lung cancer cell proliferation and migration. nih.gov

Table 1: Anti-Cancer Activity of Selected Trifluoromethyl-Containing Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 3-Phenyltrifluoromethyl quinolines | MCF-7 (Breast) | 4 nM (GI50) | nih.gov |

| α-Trifluoromethyl chalcones | LNCaP, PC-3, DU145 (Prostate) | Dose-dependent antitumor effect | nih.gov |

SARMs represent a promising class of therapeutics for conditions such as muscle wasting and osteoporosis. The this compound core is a common feature in many SARM candidates. One notable example is 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM 2f), which has demonstrated ideal SARM profiles in preclinical assays. nih.govresearchgate.net In vivo studies have confirmed its anabolic effects, showing an increase in lean body mass. nih.gov The strong electron-withdrawing effect of the trifluoromethyl group in SARMs is believed to be crucial for their binding to the androgen receptor. nih.gov

Table 2: Preclinical Activity of SARM 2f

| SARM | Assay | Outcome | Reference |

|---|---|---|---|

| 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM 2f) | Hershberger assay | Ideal SARM profile | nih.govresearchgate.net |

Anti-Inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound derivatives are not extensively detailed in the provided search results, the broader class of trifluoromethyl-containing compounds has been investigated for such activities. For instance, N-acylhydrazone derivatives, which can be synthesized from benzonitrile (B105546) precursors, have shown anti-inflammatory potential by modulating nitric oxide pathways and cytokine signaling. nih.gov Specifically, a novel derivative demonstrated a significant reduction in leukocyte migration and levels of pro-inflammatory cytokines such as IL-6 and TNF-α in in vivo models. nih.gov The trifluoromethyl group's ability to enhance metabolic stability and lipophilicity could potentially improve the efficacy and duration of action of anti-inflammatory agents.

Inhibitors of Key Enzymes and Receptors (e.g., Cytochrome P450s, mPGES-1, DPP-4, SARS-CoV-2 Mpro, TRPV1)

Derivatives of this compound have been investigated as potent and selective inhibitors of a variety of enzymes and receptors implicated in disease.

Cytochrome P450s: The trifluoromethyl group can influence the interaction of compounds with Cytochrome P450 (CYP) enzymes. Some trifluoromethyl-containing coumarin derivatives have been shown to act as mechanism-based inactivators of CYP3A4. nih.gov This irreversible inhibition can have significant implications for drug-drug interactions. nih.gov For example, 7-(4-trifluoromethyl)coumarin propargyl ether (TFCPE) inhibited the activity of CYP3A4 in a time- and concentration-dependent manner with a KI of 14 µM and a kinact of 0.04 min-1. nih.gov

mPGES-1: Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway. Several inhibitors of mPGES-1 containing a trifluoromethylphenyl moiety have been identified through structure-based screening, with some exhibiting IC50 values in the nanomolar range. nih.gov For instance, N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide has been reported as a novel inhibitor of human mPGES-1. nih.gov

DPP-4: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. While specific derivatives of this compound as DPP-4 inhibitors were not detailed, trifluoromethyl-substituted compounds have been explored in this area. For example, trifluoromethyl-substituted thiosemicarbazones have shown marked inhibitory effects on DPP-4, with one derivative exhibiting an IC50 value of 4.775 nM, comparable to the marketed drug sitagliptin. nih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drugs. A mechanism-based inhibitor, N3, was identified through computer-aided drug design and has been shown to inhibit Mpro. nih.gov Subsequent screening efforts have identified other compounds that inhibit Mpro with IC50 values in the low micromolar range. nih.gov

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were investigated as hTRPV1 antagonists. Several of these derivatives displayed potent antagonism, with Ki values in the nanomolar range. For example, the dipropylamine derivative showed excellent antagonism with a Ki of 0.3 nM. nih.gov

Table 3: Inhibitory Activity of this compound Derivatives and Related Compounds

| Target | Compound/Derivative Class | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 | 7-(4-trifluoromethyl)coumarin propargyl ether (TFCPE) | KI = 14 µM, kinact = 0.04 min-1 | nih.gov |

| mPGES-1 | N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide | Not specified | nih.gov |

| mPGES-1 | Various trifluoromethylphenyl derivatives | 276 to 917 nM (IC50) | nih.gov |

| DPP-4 | Trifluoromethyl-substituted thiosemicarbazone | 4.775 nM (IC50) | nih.gov |

| SARS-CoV-2 Mpro | Cinanserin | 125 µM (IC50) | biorxiv.org |

| TRPV1 | 2-(dipropylamino)-4-(trifluoromethyl)benzyl derivative | 0.3 nM (Ki) | nih.gov |

| TRPV1 | 4-(trifluoromethyl)piperidinyl derivative | 0.4 nM (Ki) | nih.gov |

Anti-Microbial and Anti-Tuberculosis Activity

Derivatives of this compound have emerged as a promising class of agents in the fight against microbial and mycobacterial infections. Researchers have successfully synthesized and evaluated a variety of compounds incorporating this moiety, demonstrating their potential as effective anti-bacterial, anti-fungal, and anti-tuberculosis agents.

A notable example is the development of novel s-triazine derivatives. One study focused on the synthesis of 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. Among the synthesized compounds, 4-[4-(3,5-dimethylpiperidin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile (5n) was identified as the most potent, exhibiting a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Mycobacterium tuberculosis H37Rv, a potency comparable to the first-line anti-tuberculosis drug ethambutol nih.gov. Other derivatives in the same series also showed significant activity, with some being as potent as pyrazinamide nih.gov.

Another promising avenue of research involves furan derivatives. A study targeting the salicylate synthase MbtI, an essential enzyme for mycobacterial siderophore biosynthesis, led to the synthesis of 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid . This compound displayed not only potent inhibitory properties against MbtI but also demonstrated improved antitubercular activity, highlighting its potential for further development mdpi.com.

The anti-bacterial potential of this compound derivatives extends to drug-resistant strains. N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were also found to be effective in preventing and eradicating biofilms, outperforming the standard antibiotic vancomycin in some cases nih.gov. One of the most potent compounds in this series, a bromo and trifluoromethyl substituted derivative, inhibited the growth of several S. aureus strains with a MIC value of 0.78 μg mL−1 nih.gov.

Furthermore, chalcone derivatives incorporating the trifluoromethylphenyl moiety have been investigated for their broad-spectrum anti-microbial activity. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains researchgate.net. The presence of the trifluoromethyl group was found to be a significant contributor to the observed anti-microbial effects.

Table 1: Anti-Microbial and Anti-Tuberculosis Activity of this compound Derivatives

| Compound Class | Specific Derivative Example | Target Organism/Cell Line | Key Findings |

|---|---|---|---|

| s-Triazines | 4-[4-(3,5-dimethylpiperidin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile | Mycobacterium tuberculosis H37Rv | MIC of 3.12 µg/mL, comparable to ethambutol. nih.gov |

| Furan derivatives | 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | Mycobacterium tuberculosis | Potent inhibitor of salicylate synthase MbtI with good antitubercular activity. mdpi.com |

| Pyrazole derivatives | Bromo and trifluoromethyl substituted N-phenyl pyrazole | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC of 0.78 μg mL−1 against several MRSA strains. nih.gov |

| Chalcone derivatives | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one | Staphylococcus aureus, Escherichia coli, Candida albicans | Showed significant activity against tested bacterial and fungal species. researchgate.net |

Compounds for Neurological Disorders

The application of this compound derivatives extends into the complex realm of neurological disorders. The unique electronic properties conferred by the trifluoromethyl group make these compounds valuable scaffolds for designing molecules that can interact with specific targets in the central nervous system (CNS).

A patent application has highlighted the potential of trifluoromethyl-substituted benzamides in the treatment of neurological disorders by targeting the Eph receptor . These receptors are involved in various neuronal processes, and their dysregulation has been implicated in CNS damage and disease. The invention describes the use of compounds such as N-(2,6-diethylphenyl)-3-(trifluoromethyl)benzamide for the treatment of Eph receptor-related damage and obstacles nih.gov.

Furthermore, derivatives of this compound have been instrumental in the development of diagnostic tools for neurological conditions. A key example is the synthesis of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB), a highly specific positron emission tomography (PET) radiotracer for imaging the metabotropic glutamate receptor subtype 5 (mGluR5) mdpi.com. mGluR5 is implicated in a wide range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease nih.gov. The development of [¹⁸F]FPEB allows for the non-invasive in vivo imaging of mGluR5, providing a valuable tool for understanding the pathophysiology of these disorders and for the development of novel therapeutic interventions mdpi.comnih.gov.

Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms through which this compound derivatives exert their pharmacological effects is crucial for their rational design and optimization. Research in this area has focused on elucidating ligand-target interactions and their subsequent impact on cellular processes.

The biological activity of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to their molecular targets.

For the mGluR5 PET radiotracer, 3-fluoro-5-(2-pyridinylethynyl)benzonitrile , binding occurs at an allosteric site on the receptor. Mutagenesis studies have identified several key amino acid residues that are critical for the binding of various allosteric modulators to this site, including Pro654, Tyr658, Trp784, and Ala809 nih.gov. The benzonitrile portion of the molecule is thought to interact with a hydrophobic pocket within this allosteric site, while the pyridinyl and ethynyl groups make specific contacts that contribute to the high binding affinity and selectivity for mGluR5 nih.gov.

The binding of this compound derivatives to their respective targets initiates a cascade of downstream events that alter cellular signaling pathways and, in some cases, gene expression.

The interaction of s-triazine derivatives with various kinases, a common mechanism for anticancer agents, can lead to the inhibition of cell proliferation and the induction of apoptosis. For example, some s-triazine derivatives have been shown to induce cell cycle arrest at the S and G2/M phases digitellinc.com. While the direct link to this compound derivatives in this context is not explicitly detailed, the s-triazine scaffold is a key feature of the anti-tuberculosis agents mentioned earlier, suggesting a potential for similar mechanisms in microbial systems.

In the case of neurological disorders, the modulation of Eph receptor signaling by trifluoromethyl benzamides can have profound effects on neuronal function. Eph receptor activation is known to influence a variety of signaling pathways, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the Ras/Raf/MEK pathways researchgate.net. By inhibiting Eph receptor activity, these compounds can potentially modulate processes such as axon guidance, synaptic plasticity, and neuroinflammation. While specific gene expression changes induced by these particular derivatives are not yet fully elucidated, it is known that Eph receptor signaling can influence the expression of genes involved in neuronal development and repair.

Advanced Applications in Biomedical Research

Beyond their direct therapeutic applications, derivatives of this compound are proving to be invaluable tools in biomedical research, particularly in the field of molecular imaging.

The development of radiotracers for PET imaging represents a significant advancement in our ability to study biological processes in living organisms. As previously mentioned, 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB) is a prime example of a successful PET radiotracer derived from the this compound scaffold mdpi.com.

The synthesis of [¹⁸F]FPEB involves the labeling of a precursor molecule with the positron-emitting isotope fluorine-18. Once administered, the radiotracer distributes throughout the body and accumulates in regions with high expression of its target, mGluR5 mdpi.com. The positron emissions from the tracer can then be detected by a PET scanner, allowing for the three-dimensional visualization and quantification of mGluR5 density in the brain nih.gov. MicroPET studies in rats have demonstrated that [¹⁸F]FPEB specifically accumulates in mGluR5-rich regions such as the striatum and hippocampus mdpi.com. This specific uptake can be blocked by known mGluR5 antagonists, confirming the tracer's high specificity mdpi.com.

The availability of such a highly specific and selective radiotracer has significant implications for both basic and clinical research. It allows for the investigation of the role of mGluR5 in various neurological and psychiatric disorders, can aid in the diagnosis of these conditions, and can be used to monitor the efficacy of novel drugs targeting this receptor mdpi.comnih.gov.

Fluorescent Probes for Biological Sensing and Molecular Interactions

The incorporation of a trifluoromethyl group into a benzonitrile framework, as seen in this compound, can significantly influence the electronic properties of the molecule. Such modifications are often exploited in the design of functional molecules for various scientific applications. In the context of fluorescent probes, the introduction of a trifluoromethyl group can potentially enhance properties such as photostability and quantum yield, and the nitrile group can be a versatile synthetic handle for further molecular elaborations.

A fluorescent probe is a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength. These probes are instrumental in biological sciences for visualizing and detecting specific molecules, ions, or changes in the cellular environment. The design of a fluorescent probe typically involves a fluorophore (the light-emitting component), a recognition element (for binding to the target), and a linker.

Despite the potential utility of the this compound scaffold in the design of fluorescent probes, a thorough review of the scientific literature does not yield specific examples of its derivatives being developed and utilized as fluorescent probes for biological sensing and the study of molecular interactions. While the individual components of the molecule—the benzonitrile and the trifluoromethyl group—are common in various functional dyes and pharmacologically active compounds, their combined use in the specific application of fluorescent probes for biological imaging or sensing is not well-documented.

Therefore, while one could theoretically envision the synthesis of fluorescent probes from this compound, there is a notable absence of concrete research findings and developed applications in this particular area.

Biochemical Reagents in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, derivatives of this compound have found a significant application as biochemical reagents, particularly in the form of photo-affinity labeling (PAL) probes. A prominent example is the class of reagents known as 3-trifluoromethyl-3-phenyldiazirines (TPDs). These compounds are instrumental in identifying and studying protein-ligand and protein-protein interactions.

Photo-affinity labeling is a powerful technique used to covalently link a probe molecule to its interacting protein partner upon photo-activation. This allows for the capture of transient or weak interactions, which can then be analyzed using techniques like mass spectrometry. TPD-based probes are particularly effective for several reasons. Upon irradiation with UV light (typically around 350 nm), the diazirine ring decomposes to release nitrogen gas, generating a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into nearby chemical bonds, effectively crosslinking the probe to its interacting protein.

The trifluoromethyl group in TPD probes offers several advantages. It enhances the stability of the diazirine ring in the dark, preventing premature decomposition. Furthermore, the trifluoromethyl group helps to stabilize the resulting carbene, minimizing the likelihood of intramolecular rearrangements and promoting efficient crosslinking to the target protein.

The general workflow for using a TPD-based probe in a proteomics experiment involves incubating the probe with a complex biological sample (such as a cell lysate), followed by UV irradiation to induce crosslinking. The labeled proteins are then enriched, often using a tag incorporated into the probe (like biotin), and subsequently identified and characterized by mass spectrometry. This approach has been successfully used to identify the protein targets of various small molecules and to map the binding sites of drugs on their protein receptors.

Below is a table summarizing the key features of 3-trifluoromethyl-3-phenyldiazirine (TPD) probes in proteomics research.

| Feature | Description |

| Probe Type | Photo-affinity labeling (PAL) probe |

| Reactive Group | 3-Trifluoromethyl-3-phenyldiazirine |

| Activation | UV light (approx. 350 nm) |

| Reactive Intermediate | Carbene |

| Mechanism | Covalent insertion into neighboring C-H, N-H, and O-H bonds |

| Advantages | - High stability in the dark- Rapid photolysis- Efficient crosslinking- Minimal intramolecular rearrangement of the carbene |

| Applications | - Identification of protein-ligand interactions- Mapping of drug binding sites- Elucidation of protein-protein interactions |

The use of TPD probes derived from the this compound scaffold represents a significant contribution to the toolbox of chemical biologists and proteomics researchers, enabling the exploration of the complex network of molecular interactions within a cell.

Agrochemical Development and Applied Research

Formulation of Herbicides and Pesticides with Enhanced Efficacy and Selectivity

The 3-(trifluoromethyl)phenyl moiety, derived from intermediates like 3-(Trifluoromethyl)benzonitrile, is a critical component in various herbicidal and pesticidal compounds. Research has demonstrated that the inclusion of this group can lead to agrochemicals with superior performance characteristics.

A notable example is the development of a novel herbicide, 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone. nih.gov This compound has been identified as a potent herbicide, showcasing the successful application of the 3-(trifluoromethyl)phenyl group in creating effective weed control agents. nih.gov

Furthermore, research into phytoene (B131915) desaturase (PDS) inhibitors, a class of bleaching herbicides, has yielded highly effective compounds incorporating the 3-(trifluoromethyl)phenyl structure. In one study, a series of (5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanols were synthesized and evaluated. nih.gov The results indicated that these compounds are potent PDS inhibitors. nih.gov

One particular compound from this series, 1b (1-(4-chlorophenyl)-2-((5-(hydroxymethyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one), demonstrated a broader spectrum of post-emergence herbicidal activity compared to the commercial PDS inhibitor diflufenican (B1670562) at application rates of 375-750 g/ha against six different weed species. nih.gov This highlights the role of the 3-(trifluoromethyl)phenyl group in expanding the utility and effectiveness of herbicides.

The following table summarizes the post-emergence herbicidal activity of compound 1b against various weeds.

| Weed Species | Application Rate (g/ha) | Inhibition Rate (%) |

| Galium aparine | 375 | 95 |

| Amaranthus retroflexus | 375 | 90 |

| Abutilon theophrasti | 750 | 95 |

| Chenopodium album | 750 | 90 |

| Viola arvensis | 750 | 90 |

| Stellaria media | 750 | 85 |

| Data sourced from a study on potent phytoene desaturase inhibitors. nih.gov |

While not directly derived from this compound, the development of 1,3,4-oxadiazole (B1194373) thioether compounds containing a trifluoromethylpyrazoyl moiety also illustrates the utility of the trifluoromethyl group in creating active agrochemicals. Some of these compounds exhibited good fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani, as well as some herbicidal effects. nih.gov

Role of Trifluoromethyl Substitution in Agrochemical Potency and Stability

The potency of an agrochemical is often linked to its ability to bind to a specific target site within the pest or weed. The trifluoromethyl group, being highly electronegative, can significantly alter the electronic distribution of a molecule. mdpi.com This can lead to stronger interactions with biological targets, thereby increasing the intrinsic activity of the compound. nih.gov The CF3 group can participate in multipolar interactions with target proteins, which can enhance binding affinity. nih.gov

One of the most significant advantages of the trifluoromethyl group is the increased metabolic stability it confers upon a molecule. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the CF3 group highly resistant to enzymatic degradation within the target organism and in the environment. This enhanced stability ensures that the active ingredient persists long enough to exert its desired effect, potentially allowing for lower application rates.

The table below summarizes the key properties imparted by the trifluoromethyl group that contribute to agrochemical potency and stability.

| Property | Contribution to Agrochemical Performance |

| High Electronegativity | Enhances binding affinity to target sites, increasing potency. mdpi.comnih.gov |

| Metabolic Stability | The strong C-F bond resists enzymatic degradation, leading to longer persistence and effectiveness. |

| Lipophilicity | Improves absorption, uptake, and transport of the active ingredient within the target organism. mdpi.com |

| Steric Effects | Can influence the conformation of the molecule to optimize its fit within the target's active site. |

Materials Science and Advanced Functional Materials

Polymer Synthesis and Characterization

The introduction of trifluoromethyl groups into polymer structures is a well-established strategy for developing high-performance materials. These groups are known to enhance several key properties, including thermal stability, chemical resistance, and solubility, without significantly increasing the polymer's weight.

Incorporation of Trifluoromethylbenzonitrile Units for Enhanced Thermal Stability and Chemical Resistance

The presence of the trifluoromethyl group in monomers used for polymerization often leads to polymers with superior thermal and oxidative stability. For instance, polyimides synthesized from aromatic diamines containing pendant trifluoromethyl groups, such as 3,5-diamino benzotrifluoride (B45747), exhibit high thermo-oxidative stability. nasa.gov This stability is attributed to the high bond energy of the C-F bond, which makes the polymer more resistant to degradation at elevated temperatures.

The incorporation of trifluoromethyl groups can also enhance the chemical resistance of polymers. Aromatic polyimides are already known for their good chemical resistance, and the addition of fluorinated groups further improves this property, making them suitable for applications in harsh chemical environments. ukm.my The fluorinated moieties can create a more hydrophobic and oleophobic surface, repelling both water and oil-based chemicals. rsc.org For example, studies on fluorinated α-methylstyrene copolymers have shown that the incorporation of even 10-20 mol% of trifluoromethylstyrene (B14748457) can lead to a significant increase in the water contact angle of the polymer surface. rsc.org

The table below summarizes the typical effects of incorporating trifluoromethyl groups into polymer backbones.

| Property | Enhancement due to Trifluoromethyl Group | Rationale |

| Thermal Stability | Increased | High C-F bond energy resists thermal degradation. |

| Glass Transition Temperature (Tg) | Increased | The bulky CF3 group restricts chain mobility. rsc.org |

| Chemical Resistance | Improved | Increased hydrophobicity and oleophobicity. ukm.myrsc.org |

| Solubility | Often Improved | The CF3 group can disrupt polymer chain packing, increasing solubility in organic solvents. mdpi.com |

| Optical Transparency | Can be Improved | The presence of fluorine can lower the refractive index and reduce optical loss. mdpi.com |

Development of High-Performance Polymeric Materials

The desirable properties imparted by trifluoromethyl groups have led to their use in the development of high-performance polymers for demanding applications in the aerospace and electronics industries. nasa.govmdpi.com Photosensitive polyimides (PSPIs), for example, are crucial materials in microelectronic fabrication, serving as passivation layers and interlayer dielectrics. mdpi.com The incorporation of trifluoromethyl units into PSPIs can enhance their high-temperature dimensional stability and optical transparency. mdpi.com

Research has focused on synthesizing novel monomers containing trifluoromethyl groups to create advanced copolymers. For instance, imide/arylene ether copolymers containing trifluoromethyl groups have been developed for applications requiring long service lifetimes at high temperatures, such as in high-speed civil transport. mdpi.com These materials benefit from the improved processability and thermo-oxidative stability provided by the -CF3 groups. mdpi.com

Electrochemical Applications

In the field of energy storage, 3-(Trifluoromethyl)benzonitrile and its isomers have been investigated as functional components in electrolytes for lithium-ion batteries. The goal is to improve the stability and performance of these batteries, particularly at high voltages.

Electrolyte Additives for Lithium-Ion Battery Technologies

Research has shown that benzonitrile (B105546) derivatives can be effective electrolyte additives. While much of the specific research has focused on the isomer 4-(Trifluoromethyl)benzonitrile (4-TB), the findings provide strong insights into the potential role of this compound. Studies have demonstrated that adding a small amount (e.g., 0.5 wt.%) of 4-TB to the electrolyte can significantly improve the cycling performance of high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄. researchgate.netconsensus.app

The primary function of these additives is to be preferentially oxidized on the cathode surface before the bulk electrolyte solvent. This process forms a stable protective layer. The strong electron-withdrawing nature of the trifluoromethyl and cyano groups is believed to facilitate this preferential oxidation. Other nitrile-containing additives, such as succinonitrile (B93025) (SN), have also been shown to improve the thermal stability and electrochemical window of electrolytes, leading to enhanced cycling stability. mdpi.com

The table below details the impact of a trifluoromethyl benzonitrile additive on battery performance, based on studies of the 4-isomer.

| Performance Metric | Observation with Additive | Mechanism |

| Cyclic Stability | Significantly improved capacity retention after numerous cycles. researchgate.netconsensus.app | Formation of a stable protective film on the cathode. researchgate.net |

| Rate Capability | Enhanced | Lower interfacial resistance allows for faster lithium-ion transport. researchgate.net |

| Voltage Decay | Subdued during cycling | Indicates greater stability at the electrode-electrolyte interface. researchgate.net |

| Electrolyte Decomposition | Inhibited | The protective film prevents the continuous oxidation of the electrolyte solvent. researchgate.net |

Formation of Cathode Electrolyte Interphase (CEI) Films for Improved Cyclic Stability

The improved performance of lithium-ion batteries with trifluoromethyl benzonitrile additives is directly linked to the formation of a stable cathode electrolyte interphase (CEI). researchgate.net This thin film forms on the surface of the cathode material during the initial charging cycles. An effective CEI must be electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing the degradation of the electrolyte at the high potentials of the cathode surface.

Studies on 4-(Trifluoromethyl)benzonitrile indicate that it forms a low-impedance protective film on the cathode. researchgate.net This film effectively suppresses the continuous oxidative decomposition of the conventional carbonate-based electrolyte and prevents the dissolution of transition metal ions (like manganese) from the cathode, which is a common cause of capacity fading. researchgate.netconsensus.app The resulting CEI is thin and uniform, which is crucial for minimizing impedance and allowing for efficient lithium-ion transport. researchgate.net

Supramolecular Assembly and Molecular Recognition

The rigid structure and specific electronic features of the benzonitrile moiety allow this compound to participate in non-covalent interactions that drive supramolecular assembly and molecular recognition.

Recent research has demonstrated the precise recognition of benzonitrile derivatives by specially designed supramolecular macrocycles. nih.gov A phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to form "key-lock" complexes with various benzonitrile derivatives through co-crystallization. nih.gov The recognition is driven by a combination of non-covalent interactions, including π-π stacking between the benzene (B151609) ring of the benzonitrile and an aromatic panel of the macrocycle, as well as C-H⋯π, C-H⋯O, and C-H⋯N hydrogen bonds. nih.gov This work highlights the potential for using the benzonitrile unit as a recognition motif in the design of complex host-guest systems and for the structural determination of molecules containing this fragment. nih.gov

Furthermore, the trifluoromethyl group itself can participate in specific non-covalent interactions, which can be exploited in crystal engineering and the design of functional materials. The synthesis of new triazole-based trifluoromethyl scaffolds via click chemistry from trifluoromethyl propargylamines and azides offers a pathway to creating novel peptidomimetics and foldamers where these interactions can direct the three-dimensional structure. beilstein-journals.orgresearchgate.net

Advanced Coating Technologies

While direct applications of this compound in advanced coatings are not extensively documented in publicly available research, its derivatives, particularly those that can be polymerized, hold promise for this field. The incorporation of trifluoromethyl groups into polymer backbones can impart desirable properties to coatings, such as hydrophobicity (water repellency), chemical resistance, and low surface energy. These properties are highly sought after for applications ranging from anti-fouling and self-cleaning surfaces to protective layers for electronic components. The principles of using fluorinated compounds in coatings are well-established, and it is plausible that polymers derived from or containing the 3-(trifluoromethyl)phenyl moiety could be developed for such purposes.

Organic Electronic Materials and Semiconductors

The field of organic electronics is rapidly expanding, with a continuous search for new materials that can function as semiconductors in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netsigmaaldrich.com Organic semiconductors are typically π-conjugated molecules or polymers that allow for the transport of charge carriers. sigmaaldrich.com

The electronic properties of organic materials can be tuned by introducing electron-withdrawing or electron-donating substituents. The strong electron-withdrawing nature of both the trifluoromethyl and nitrile groups in this compound makes its derivatives interesting candidates for n-type organic semiconductors. N-type semiconductors are essential for the fabrication of complementary circuits, which are more power-efficient than circuits based solely on p-type materials.

The self-assembly properties of trifluoromethylated benzonitrile derivatives are also advantageous for their application in organic electronics. The ability of these molecules to form well-ordered thin films is crucial for efficient charge transport. sigmaaldrich.com The orientation of the molecules relative to the substrate and to each other significantly impacts device performance. sigmaaldrich.com By carefully designing the molecular structure, it is possible to control the packing and orientation of the molecules in the solid state, thereby optimizing the electronic properties of the material.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles